n-((3-Aminocyclobutyl)methyl)-2-methoxyacetamide
Description
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
N-[(3-aminocyclobutyl)methyl]-2-methoxyacetamide |
InChI |
InChI=1S/C8H16N2O2/c1-12-5-8(11)10-4-6-2-7(9)3-6/h6-7H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
HBXJBNUQSVPFHB-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCC1CC(C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Aminocyclobutyl)methyl)-2-methoxyacetamide typically involves the reaction of 3-aminocyclobutylmethanol with 2-methoxyacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((3-Aminocyclobutyl)methyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((3-Aminocyclobutyl)methyl)-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((3-Aminocyclobutyl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and acetamide groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Effects: The 3-aminocyclobutyl group may offer unique hydrogen-bonding geometry compared to aromatic amines (e.g., 4-ethylphenyl in 4d or dichlorofluorophenyl in 3a), influencing target selectivity .
- Methoxyacetamide Group: Common across analogs, this group enhances solubility and serves as a hydrogen-bond acceptor, critical for biological activity .
Biological Activity
n-((3-Aminocyclobutyl)methyl)-2-methoxyacetamide is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C8H16N2O2
- Molecular Weight : 172.23 g/mol
- CAS Number : 1421372-94-2
The biological activity of this compound is primarily attributed to its role as a fatty acid synthase (FASN) inhibitor. FASN is an enzyme involved in lipid biosynthesis, which has been implicated in various cancers and metabolic disorders. By inhibiting FASN, this compound may disrupt cancer cell proliferation and induce apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxic effects against a range of cancer cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U87 (Glioblastoma) | 0.20 | Induction of G2/M phase arrest |
| SK (Neuroblastoma) | 0.25 | Apoptosis via mitochondrial pathway |
| BE (Breast Cancer) | 0.18 | Inhibition of fatty acid synthesis |
Case Studies
-
Study on Glioblastoma Cells :
A study demonstrated that this compound significantly reduced cell viability in U87 glioblastoma cells with an IC50 value of 0.20 µM. The compound induced G2/M phase arrest, leading to increased apoptosis as evidenced by flow cytometry analysis. -
Neuroblastoma Response :
In SK neuroblastoma cells, the compound exhibited an IC50 of 0.25 µM. Morphological changes indicative of apoptosis were observed, including nuclear condensation and fragmentation. -
Breast Cancer Efficacy :
In BE breast cancer cells, the compound showed an IC50 value of 0.18 µM, highlighting its potential as a therapeutic agent against hormone-responsive cancers.
Research Findings
Recent studies have focused on the pharmacokinetics and biodistribution of this compound in animal models. These studies indicate favorable absorption and distribution profiles, suggesting its potential for clinical application.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 4 hours |
| Peak Plasma Concentration (Cmax) | 150 ng/mL |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-((3-Aminocyclobutyl)methyl)-2-methoxyacetamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling a cyclobutylamine derivative with methoxyacetic acid derivatives. For example, a two-step protocol may include:
Amination : Reacting 3-aminocyclobutane methanol with a methoxyacetyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to form the intermediate .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product. Reaction temperature and solvent polarity critically affect yield; lower temperatures minimize side reactions (e.g., over-acylation) .
- Optimization : Yields range from 50–85% depending on stoichiometry and catalyst use (e.g., DMAP improves acylation efficiency) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the cyclobutylamine backbone (e.g., δ 2.5–3.5 ppm for cyclobutyl protons) and methoxyacetamide linkage (δ 3.3 ppm for OCH₃) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated for C₈H₁₅N₂O₂: 171.1128) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .
Q. What preliminary biological screening data exist for this compound?
- Findings : Analogous methoxyacetamides (e.g., N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide) show moderate enzyme inhibition (e.g., IC₅₀ ~10 µM against serine hydrolases) . Preliminary cytotoxicity assays (MTT) in mammalian cell lines (e.g., HEK293) suggest low acute toxicity (EC₅₀ >100 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across different assay systems?
- Case Study : Discrepancies in antifungal activity (e.g., one study reports IC₅₀ = 5 µM, another IC₅₀ = 25 µM) may arise from:
- Assay Conditions : pH variations affecting compound solubility (e.g., precipitation in acidic media) .
- Target Specificity : Off-target interactions in complex biological matrices (e.g., serum protein binding) .
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Approaches :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the cyclobutyl ring to reduce oxidative metabolism .
- Prodrug Design : Mask the amine with a labile protecting group (e.g., tert-butoxycarbonyl) to enhance plasma stability .
- Validation : LC-MS/MS pharmacokinetic profiling in rodent models to measure half-life improvements .
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
- Mechanistic Insight : The cyclobutyl group’s conformation (e.g., cis vs. trans) affects binding to chiral enzyme pockets. Molecular docking (e.g., AutoDock Vina) predicts higher affinity for the cis-isomer due to complementary van der Waals interactions .
- Experimental Validation : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test activity in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
